

Cell line-specific sensitivity to Eltanexor treatment

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Compound of Interest

Compound Name: *Eltanexor*

Cat. No.: *B607294*

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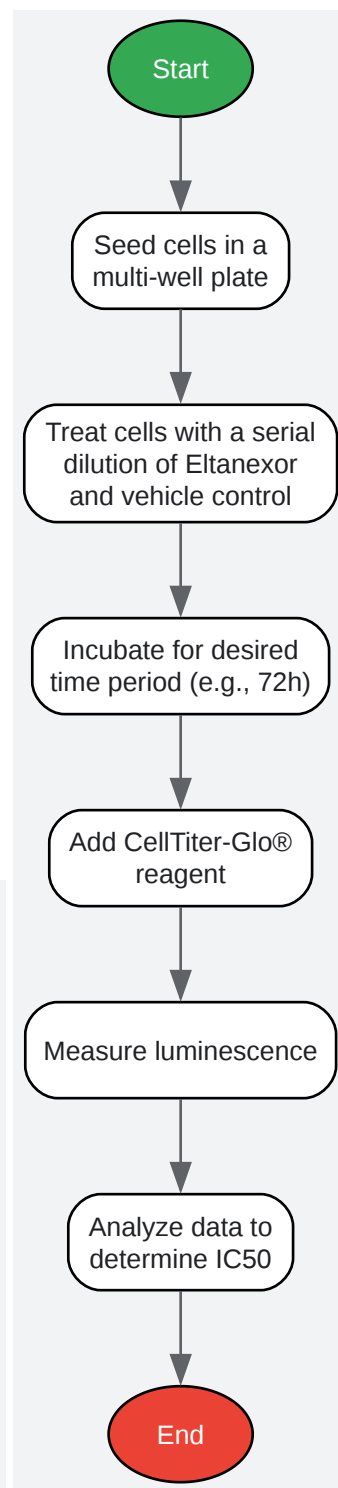
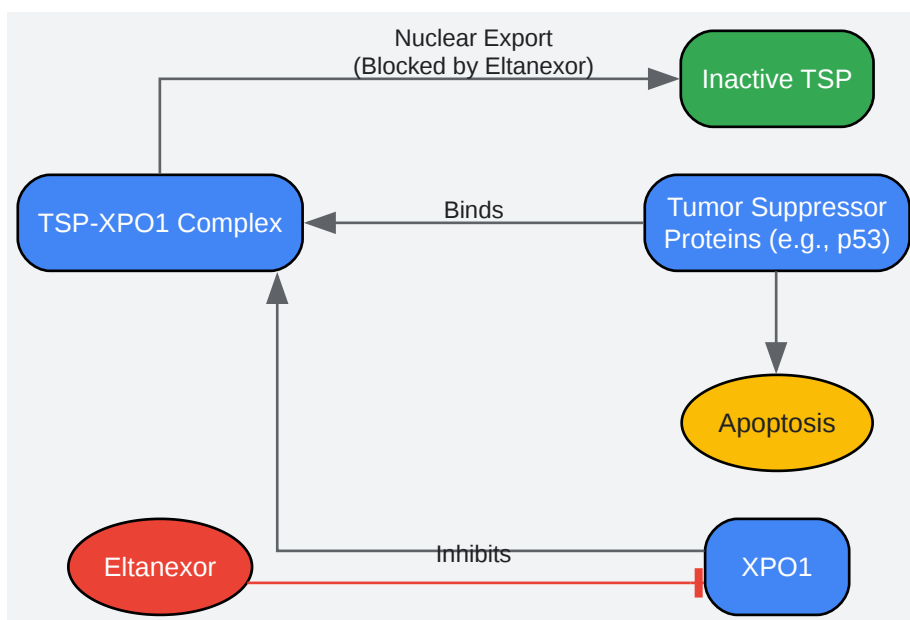
Welcome to the **Eltanexor** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of **Eltanexor** in pre-clinical research. Here you will find troubleshooting guides and frequently asked questions to help you design, execute, and interpret your experiments effectively.

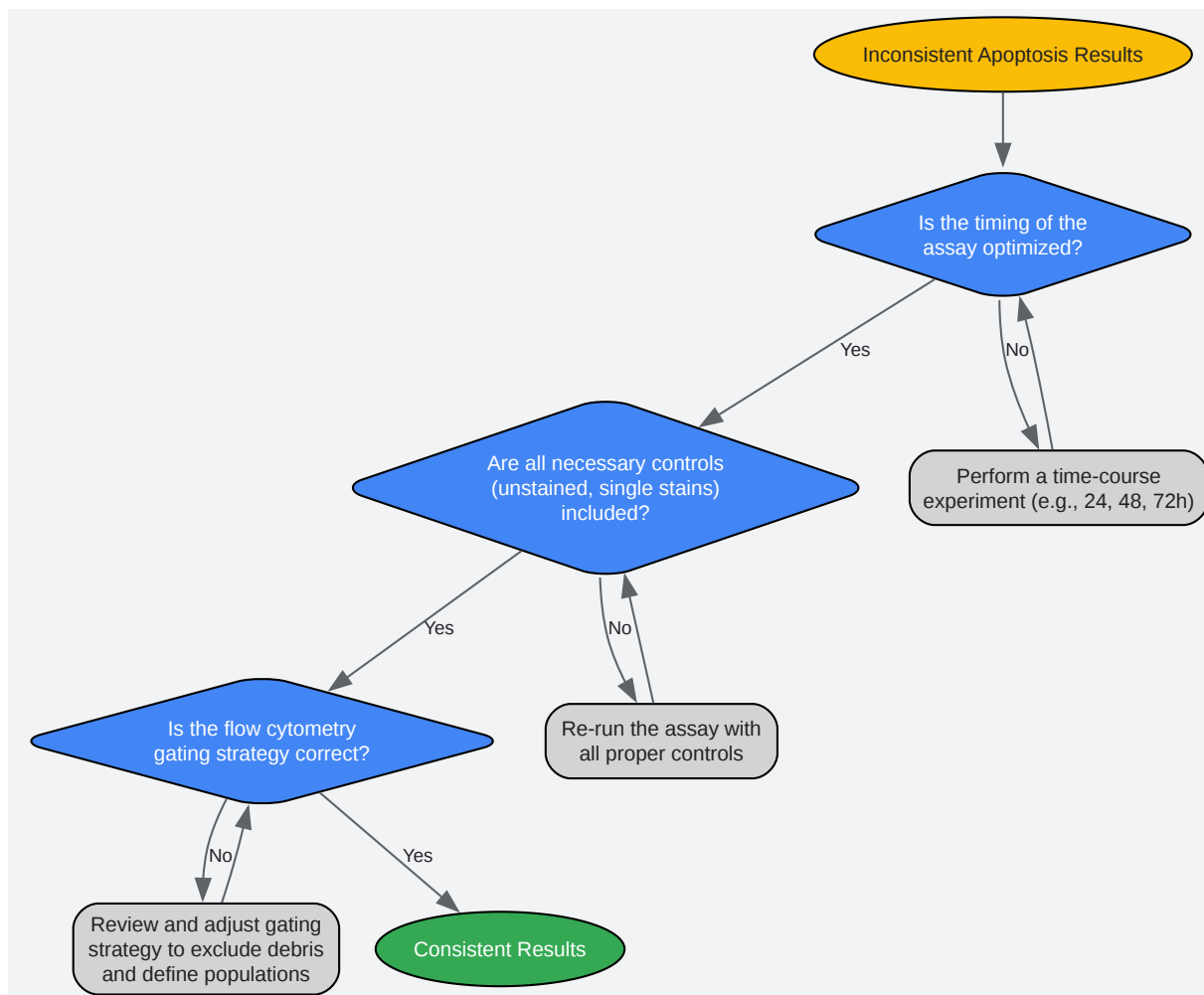
Frequently Asked Questions (FAQs)

Q1: What is **Eltanexor** and what is its mechanism of action?

Eltanexor (KPT-8602) is a second-generation, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) compound.[1] Its primary target is Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1] XPO1 is a key nuclear transport protein responsible for exporting numerous cargo proteins, including many tumor suppressor proteins (TSPs) like p53, from the nucleus to the cytoplasm.[1][2] In many cancer cells, XPO1 is overexpressed, leading to an increased export and subsequent inactivation of these TSPs in the cytoplasm.[2] **Eltanexor** covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1, thereby blocking the export of TSPs. This forces the nuclear accumulation and reactivation of TSPs, which can in turn trigger cell cycle arrest and apoptosis in cancer cells.[1][3]

► [View **Eltanexor**'s Mechanism of Action Diagram](#)





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References

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- 2. Inhibition of XPO1 impairs cholangiocarcinoma cell proliferation by triggering p53 intranuclear accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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